REACTION_CXSMILES
|
[C:1]1([O:9][CH3:10])[C:2](=[CH:5][CH:6]=[CH:7][CH:8]=1)[O:3][CH3:4].C([Li])CCC.COCN[C:20]([CH:22]1[CH2:27][CH2:26][N:25]([C:28]([O:30][C:31]([CH3:34])([CH3:33])[CH3:32])=[O:29])[CH2:24][CH2:23]1)=[O:21]>O1CCCC1>[CH3:4][O:3][C:2]1[C:1]([O:9][CH3:10])=[CH:8][CH:7]=[CH:6][C:5]=1[C:20]([CH:22]1[CH2:27][CH2:26][N:25]([C:28]([O:30][C:31]([CH3:34])([CH3:33])[CH3:32])=[O:29])[CH2:24][CH2:23]1)=[O:21]
|
Name
|
|
Quantity
|
12.5 kg
|
Type
|
reactant
|
Smiles
|
C=1(C(OC)=CC=CC1)OC
|
Name
|
|
Quantity
|
87 kg
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
22.9 kg
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCNC(=O)C1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
heptanes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
66 kg
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C(OC)=CC=CC1)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
A suitable reactor maintained under nitrogen
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled
|
Type
|
TEMPERATURE
|
Details
|
maintained below −10° C.
|
Type
|
WAIT
|
Details
|
to about 25° C. for at least 2 hours
|
Type
|
TEMPERATURE
|
Details
|
In a separate reactor maintained under nitrogen
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled below −10° C
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature below −10° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture is warmed to about 25° C. for at least 6 hours
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=O)C2CCN(CC2)C(=O)OC(C)(C)C)C=CC=C1OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |